molecular formula C13H10IN3O4 B11527182 N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline

N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline

Cat. No.: B11527182
M. Wt: 399.14 g/mol
InChI Key: WTZILAOZUFBMPT-UHFFFAOYSA-N
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Description

N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline is an organic compound characterized by the presence of iodine, methyl, and nitro groups attached to an aniline core

Properties

Molecular Formula

C13H10IN3O4

Molecular Weight

399.14 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-3-iodo-4-methylaniline

InChI

InChI=1S/C13H10IN3O4/c1-8-2-3-9(6-11(8)14)15-12-5-4-10(16(18)19)7-13(12)17(20)21/h2-7,15H,1H3

InChI Key

WTZILAOZUFBMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline typically involves the nitration of N-(3-iodo-4-methylphenyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the iodine and methyl groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
  • N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide
  • N-(3-iodo-4-methylphenyl)-2-methylbenzamide

Uniqueness

N-(3-iodo-4-methylphenyl)-2,4-dinitroaniline is unique due to the presence of both iodine and nitro groups on the same aromatic ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications that may not be achievable with other similar compounds.

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